Cas no 2137488-86-7 (2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid)

2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid is a protected amino acid derivative featuring dual orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the piperidine nitrogen. This compound is particularly useful in peptide synthesis, where selective deprotection strategies are required. The Boc group offers acid-labile protection, while the Fmoc group is base-labile, enabling sequential deprotection under mild conditions. The presence of a piperidine moiety enhances structural diversity, making it valuable for designing peptidomimetics or constrained peptides. Its compatibility with solid-phase peptide synthesis (SPPS) further underscores its utility in medicinal chemistry and bioconjugation applications.
2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid structure
2137488-86-7 structure
Product Name:2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid
CAS No:2137488-86-7
MF:C29H36N2O6
MW:508.605948448181
CID:5792234
PubChem ID:165834915
Update Time:2025-06-08

2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1170014
    • 2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
    • 2137488-86-7
    • 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid
    • Inchi: 1S/C29H36N2O6/c1-29(2,3)37-27(34)30-25(26(32)33)13-12-19-14-16-31(17-15-19)28(35)36-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1-3H3,(H,30,34)(H,32,33)
    • InChI Key: GOIXOYVCDOIBAI-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(CCC(C(=O)O)NC(=O)OC(C)(C)C)CC1)=O

Computed Properties

  • Exact Mass: 508.25733687g/mol
  • Monoisotopic Mass: 508.25733687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 10
  • Complexity: 781
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid

2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid: A Comprehensive Overview

The compound with CAS No 2137488-86-7, known as 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its intricate structure, which includes a tert-butoxy carbonyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) group. These functional groups contribute to its unique chemical properties and biological activity.

The synthesis of this compound involves a multi-step process, typically utilizing advanced organic chemistry techniques such as nucleophilic substitution and coupling reactions. The presence of the Fmoc group suggests that this compound may be used as a building block in peptide synthesis or as a protective group in more complex molecular constructions. Recent studies have highlighted the importance of such groups in controlling the reactivity and stability of molecules during synthesis.

In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. The piperidine ring, a six-membered amine-containing structure, is often associated with bioactive properties, particularly in modulating G protein-coupled receptors (GPCRs). The tert-butoxy carbonyl group further enhances the molecule's solubility and stability, making it an attractive candidate for drug development.

Recent research has focused on the application of similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier (BBB) has been a key area of investigation, with studies suggesting that its unique structure may facilitate such transport. Additionally, its potential as a prodrug or targeted delivery agent has been explored, offering new avenues for therapeutic intervention.

The integration of the fluorenylmethoxycarbonyl group into the molecule also introduces interesting photophysical properties. This feature has led to its use in fluorescence-based assays and imaging techniques, where it serves as a reliable reporter molecule. Such applications underscore the versatility of this compound across multiple disciplines within chemistry and biology.

In conclusion, 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to the development of novel therapeutic agents and diagnostic tools.

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